3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
“3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1589005-43-5 . It has a molecular weight of 183.16 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of oxazolines, which are similar to the compound , can be achieved through various methods. One such method involves the reaction of nitriles with alcohols in the presence of one equivalent of hydrogen chloride . This reaction proceeds by the formation of an imido ester hydrochloride, which upon standing in the presence of excess alcohol, converts to the ortho ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis
Oxetanes, which are structurally similar to the compound , can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring with trimethyloxosulfonium ylide . This reaction involves the initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at a temperature of 4°C . It has a molecular weight of 183.16 .Scientific Research Applications
- Star-Shaped Copolymers : 3-Methyl-3-oxetanemethanol has been employed in the preparation of star-shaped copolymers. These copolymers consist of a hyperbranched poly(3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms. Such structures find applications in drug delivery, nanomaterials, and self-assembling systems .
Polymer Chemistry and Materials Science
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, research into similar compounds like oxetanes is ongoing. For example, Carreira and co-workers applied a method of treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee . This could potentially be a future direction for research into “3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid”.
properties
IUPAC Name |
3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-5(7(10)11)2-13-9-6/h2H,3-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDGECSSPCHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid | |
CAS RN |
2059988-55-3 |
Source
|
Record name | 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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